molecular formula C8H9FO2 B3214980 [2-Fluoro-3-(hydroxymethyl)phenyl]methanol CAS No. 1156520-40-9

[2-Fluoro-3-(hydroxymethyl)phenyl]methanol

Cat. No.: B3214980
CAS No.: 1156520-40-9
M. Wt: 156.15
InChI Key: NYBQJSDOTHNMHG-UHFFFAOYSA-N
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Description

[2-Fluoro-3-(hydroxymethyl)phenyl]methanol is an organic compound with the CAS Registry Number 1156520-40-9 . This benzyl alcohol derivative has a molecular formula of C 8 H 9 FO 2 and a molecular weight of 156.15 g/mol . Its structure can be represented by the SMILES notation OCc1cccc(CO)c1F . Compounds within this chemical space, particularly those featuring fluorinated aromatic rings and multiple hydroxyl groups, are of significant interest in medicinal chemistry and drug discovery research. They often serve as critical bifunctional building blocks or intermediates in the synthesis of more complex, pharmacologically active molecules . For instance, similar structural motifs are explored in the development of novel anticancer agents, such as dual autophagy and REV-ERB inhibitors, highlighting the value of such intermediates in creating new therapeutic candidates . Researchers utilize these compounds to optimize drug-like properties, including potency and metabolic stability, during lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-fluoro-3-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBQJSDOTHNMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 3 Hydroxymethyl Phenyl Methanol

Retrosynthetic Disconnections of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670)

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking the target molecule down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the two hydroxymethyl groups, suggesting a precursor with two carbon-based functional groups at the 2- and 3-positions of a fluorobenzene (B45895) ring.

The core challenge lies in establishing the 1,2,3-trisubstituted aromatic pattern. A plausible strategy begins with a readily available disubstituted fluorobenzene derivative. For instance, starting with 2-fluoroaniline, one could perform functionalization steps to introduce the necessary carbon substituents. A documented route for creating a related 1,2,3-substituted pattern is the synthesis of 2-amino-3-fluorobenzoic acid, which serves as a versatile intermediate for further modifications. orgsyn.org Such intermediates can undergo diazotization and substitution reactions to install the required functionalities. Another approach is the directed ortho-metalation of a substituted fluorobenzene, where existing functional groups guide lithiation to an adjacent position, enabling the introduction of new substituents.

The introduction of hydroxymethyl groups onto an aromatic ring can be achieved through various methods. A common two-step approach involves the formylation of the aromatic ring followed by the reduction of the resulting aldehyde. However, for a di-substituted compound like the target molecule, the most convergent strategy is the simultaneous or sequential reduction of a precursor bearing two oxidizable functional groups, such as a dicarboxylic acid, a diester, or a dialdehyde (B1249045). This approach simplifies the synthesis by installing both future hydroxymethyl groups in a protected or oxidized form early in the sequence. The key precursor for such a strategy would be 4-fluoroisophthalic acid or its derivatives. nih.gov

Direct Synthetic Routes

Direct routes to this compound predominantly rely on the reduction of a suitable difunctionalized fluorinated aromatic precursor.

The most straightforward synthesis involves the reduction of a precursor such as 2-fluoro-1,3-benzenedicarboxaldehyde or dimethyl 4-fluorobenzene-1,3-dicarboxylate. The goal is the complete and clean reduction of both carbonyl functionalities to primary alcohols without affecting the fluorine substituent.

The choice of reducing agent is critical for ensuring high yields and avoiding side reactions. While both aldehydes and esters can be reduced to alcohols, their reactivity differs, requiring tailored conditions.

Reduction of Aldehydes: Aromatic aldehydes are readily reduced to benzyl (B1604629) alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, offering excellent chemoselectivity. prepchem.com In a typical protocol, the dialdehyde precursor would be treated with an excess of NaBH₄ in an alcoholic solvent to yield the target diol.

Reduction of Esters: Esters are less reactive than aldehydes and require stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for the exhaustive reduction of diesters to diols. Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, as demonstrated in the reduction of methyl 2-fluoro-3-nitrobenzoate to (2-fluoro-3-nitrophenyl)methanol (B1387224), showcasing its utility for reducing esters on a fluorinated ring. chemicalbook.com

The table below summarizes typical reduction protocols applicable to the synthesis.

Precursor Functional GroupReagentTypical ConditionsProduct Functional Group
Aromatic AldehydeSodium Borohydride (NaBH₄)Ethanol (B145695) or Methanol (B129727), 0°C to RTHydroxymethyl
Aromatic EsterLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, RefluxHydroxymethyl
Aromatic EsterDiisobutylaluminium Hydride (DIBAL-H)Toluene or THF, -78°C to RTHydroxymethyl

The chemoselectivity of these reactions is crucial, as they must proceed without reductive cleavage of the C-F bond. Modified borohydrides, such as potassium borohydride, have also been employed in selective reductions of complex aromatic molecules. google.com Furthermore, specialized catalytic systems, for example using ruthenium trichloride, can offer high selectivity for aldehyde reduction while leaving other groups like ketones unaffected, highlighting the tunability of modern reduction methods. nih.gov

Tandem, or one-pot, methodologies enhance synthetic efficiency by combining multiple reaction steps without isolating intermediates. In the context of synthesizing this compound, a tandem approach could involve the reduction of both ester groups of a precursor like dimethyl 4-fluorobenzene-1,3-dicarboxylate in a single reaction vessel. By using a sufficient stoichiometric amount of a powerful reducing agent like LiAlH₄, both ester functionalities are converted directly to the hydroxymethyl groups.

Advanced tandem strategies can also involve the reduction of other functional groups in sequence. For example, samarium(II) iodide-mediated reactions can achieve a sequential cyclopropane (B1198618) ring-opening followed by ester reduction, demonstrating the potential for complex, multi-step transformations within a single pot. acs.org While not directly applied to this specific target, such methodologies represent the frontier of efficient chemical synthesis.

The table below outlines a plausible direct synthesis from a common starting material.

Starting MaterialReagent(s)IntermediateFinal ReagentProduct
4-Fluoroisophthalic acidSOCl₂ or (COCl)₂4-Fluoroisophthaloyl chlorideLiAlH₄ or NaBH₄This compound
4-Fluoroisophthalic acidCH₃OH, H⁺Dimethyl 4-fluorobenzene-1,3-dicarboxylateLiAlH₄This compound

Organometallic Approaches for Benzylic Alcohol Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of benzylic alcohols is well-established. These approaches typically involve the reaction of a nucleophilic organometallic species with an electrophilic carbonyl compound.

A primary and classical method for the construction of benzylic alcohols involves the addition of Grignard or organolithium reagents to aldehydes. researchgate.netmdpi.com In a plausible synthetic route to this compound, a key step would be the reaction of a suitable organometallic reagent with a 2-fluoro-3-formylbenzaldehyde derivative.

The general reaction involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. researchgate.net For the synthesis of the target compound, one could envision a scenario where a protected hydroxymethyl group is already in place on the aromatic ring, or where the second hydroxymethyl group is introduced in a subsequent step.

For instance, a hypothetical synthesis could start from a precursor like 2-fluoro-3-(bromomethyl)benzaldehyde. The formation of a Grignard reagent from this precursor would be challenging due to the presence of the aldehyde. A more viable approach would involve the protection of the formyl group, followed by the formation of a Grignard or organolithium reagent from the bromomethyl group, and its subsequent reaction with formaldehyde (B43269). Alternatively, a Grignard reagent could be added to a suitably protected 2-fluoro-3-formylbenzaldehyde to introduce a precursor to the second hydroxymethyl group.

The reactivity of Grignard reagents with various carbonyl compounds is well-documented, with additions to aldehydes yielding secondary alcohols and to ketones yielding tertiary alcohols. researchgate.netnih.gov Organolithium reagents exhibit similar reactivity. researchgate.net

Table 1: Reactivity of Organometallic Reagents with Carbonyls

Organometallic ReagentCarbonyl CompoundProduct after Workup
Grignard Reagent (R-MgX)FormaldehydePrimary Alcohol (R-CH₂OH)
Grignard Reagent (R-MgX)Aldehyde (R'-CHO)Secondary Alcohol (R-CH(OH)-R')
Grignard Reagent (R-MgX)Ketone (R'-CO-R'')Tertiary Alcohol (R-C(OH)(R')R'')
Organolithium Reagent (R-Li)FormaldehydePrimary Alcohol (R-CH₂OH)
Organolithium Reagent (R-Li)Aldehyde (R'-CHO)Secondary Alcohol (R-CH(OH)-R')
Organolithium Reagent (R-Li)Ketone (R'-CO-R'')Tertiary Alcohol (R-C(OH)(R')R'')

This table is generated based on established principles of organic chemistry. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds and could be employed in the synthesis of precursors to this compound. sigmaaldrich.comacs.orgorganic-chemistry.org These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.org

A potential strategy for synthesizing a precursor to the target molecule could involve the Suzuki coupling of a suitably substituted arylboronic acid with an aryl halide. For example, (5-Bromo-2-fluoro-3-formylphenyl)boronic acid is a commercially available compound that could serve as a key building block. nih.gov This compound could be coupled with a reagent that introduces a protected hydroxymethyl group.

Alternatively, a cross-coupling reaction could be used to construct the substituted benzene (B151609) ring itself. For instance, a di-halogenated fluorobenzene could undergo sequential cross-coupling reactions to introduce the two hydroxymethyl precursors. The Suzuki-Miyaura reaction is known to be tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.orggoogle.com

Table 2: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction

ComponentRoleCommon Examples
Aryl/Vinyl Halide or TriflateElectrophilic PartnerAryl bromides, iodides, or triflates
Organoboron CompoundNucleophilic PartnerArylboronic acids, arylboronic esters
Palladium CatalystFacilitates the reactionPd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the organoboron speciesNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventReaction MediumToluene, Dioxane, DMF, Water

This table summarizes the general components of a Suzuki-Miyaura cross-coupling reaction. acs.orgub.edu

Direct C–H Functionalization Strategies on Fluorinated Arenes

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials. slideshare.net These methods involve the direct conversion of a C–H bond into a C-C, C-O, or other bond.

While direct catalytic hydroxymethylation of aromatic C-H bonds is a developing field, related functionalizations such as methylation and fluorination have been demonstrated. scribd.comnih.gov For instance, palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes using transient directing groups have been reported. plu.mx Applying a similar strategy for hydroxymethylation could provide a direct route to this compound from a simpler precursor like 2-fluorobenzyl alcohol.

The challenge in such a transformation lies in achieving the desired regioselectivity. The fluorine and hydroxymethyl substituents on the aromatic ring would direct the C-H activation to specific positions.

The principles of site-selective C-H activation are crucial for the successful application of this strategy. slideshare.net The regioselectivity of C-H functionalization is often governed by a combination of electronic and steric factors, as well as the use of directing groups. slideshare.net In the context of a fluorinated arene, the fluorine atom can influence the reactivity and selectivity of C-H activation. slideshare.net

For a substrate like 2-fluorobenzyl alcohol, the directing effect of the hydroxyl group and the electronic influence of the fluorine atom would need to be carefully considered to achieve selective functionalization at the C3 position. Research has shown that in some palladium-catalyzed direct arylations of fluorinated benzenes, functionalization occurs at the C-H bond ortho to the fluorine atom. slideshare.net This suggests that achieving functionalization at the meta-position relative to the fluorine could be challenging and may require specific catalytic systems or directing group strategies.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways involving the transformation of existing functional groups on a pre-formed aromatic scaffold provide a reliable route to this compound. chemicalbook.com A common strategy involves the reduction of a dicarboxylic acid, diester, or a combination of an aldehyde and a carboxylic acid.

A plausible starting material for such a synthesis is 2-fluoroisophthalic acid (4-fluorobenzene-1,3-dicarboxylic acid) or its corresponding dimethyl ester. The reduction of both carboxylic acid or ester functionalities to primary alcohols would yield the desired diol.

For instance, the reduction of dimethyl 2-fluorobenzene-1,3-dicarboxylate can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. This would convert both ester groups to hydroxymethyl groups, affording this compound.

Another potential precursor is 2-fluoro-3-formylbenzoic acid. sigmaaldrich.com The simultaneous reduction of both the aldehyde and the carboxylic acid to primary alcohols would also lead to the target molecule. A reducing agent like sodium borohydride might selectively reduce the aldehyde in the presence of the carboxylic acid under certain conditions, requiring a subsequent step to reduce the carboxylic acid. However, a stronger reducing agent like LiAlH₄ would likely reduce both functionalities concurrently.

A synthetic route starting from (2-Fluoro-3-nitrophenyl)methanol has also been described, which involves the reduction of methyl 2-fluoro-3-nitrobenzoate with diisobutylaluminium hydride (DIBAL-H). Further functional group transformations, such as the reduction of the nitro group to an amine, diazotization, and subsequent substitution to introduce a hydroxymethyl precursor, could be envisioned as a multi-step synthesis of the target compound.

Table 3: Common Reducing Agents for Functional Group Interconversions

Reducing AgentFunctional Group ReducedProduct
Lithium Aluminum Hydride (LiAlH₄)Carboxylic AcidPrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄)EsterPrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄)AldehydePrimary Alcohol
Sodium Borohydride (NaBH₄)AldehydePrimary Alcohol
Diisobutylaluminium Hydride (DIBAL-H)EsterAldehyde or Primary Alcohol (depending on conditions)

This table outlines the reactivity of common reducing agents towards relevant functional groups for the synthesis of the target compound. plu.mx

Derivatization of Pre-existing Benzylic Alcohol Moieties

One of the most direct methods to obtain this compound involves the reduction of a precursor where the hydroxymethyl groups are present as higher oxidation state functionalities, such as aldehydes or carboxylic acid esters. A logical precursor is 2-fluoroisophthalaldehyde (B61501) or its corresponding dicarboxylic acid, 2-fluoroisophthalic acid.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. For the conversion of 2-fluoroisophthalaldehyde to the target diol, common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com NaBH₄ is a milder reagent, often preferred for its selectivity and compatibility with protic solvents like methanol or ethanol. youtube.comprepchem.com The reaction with NaBH₄ typically proceeds by nucleophilic attack of the hydride ion on the carbonyl carbons. youtube.com

For instance, a general procedure would involve dissolving 2-fluoroisophthalaldehyde in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF) and adding NaBH₄, often at cooler temperatures to control the reaction rate. prepchem.com Similarly, the reduction of related benzophenone (B1666685) derivatives to diarylmethanols using potassium borohydride in a THF/ethanol mixture has been documented, highlighting the utility of borohydrides for such transformations. google.com

Alternatively, if starting from a dicarboxylic acid or its ester, the more powerful reducing agent LiAlH₄ is typically required. These reductions are performed under anhydrous conditions in aprotic ether solvents like THF or diethyl ether. A synthetic route starting from isophthaloyl dichloride has been used to prepare 1,3-benzenedimethanol (B147609) by reduction with LiAlH₄, yielding the product after an aqueous workup to decompose the aluminum complexes. A similar approach could be envisioned starting from 2-fluoroisophthalic acid or its derivatives.

Another relevant derivatization is the reduction of a single carbonyl group on a precursor that already contains one hydroxymethyl group. For example, the synthesis of (2-fluoro-3-nitrophenyl)methanol has been achieved by the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H). chemicalbook.com This illustrates how a precursor with mixed functional groups can be selectively reduced to furnish a benzylic alcohol.

Strategic Introduction of the Fluorine Atom

The introduction of a fluorine atom onto the benzene ring is a critical step that can be accomplished at various stages of the synthesis using several distinct mechanistic approaches.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most commonly used due to their relative stability and safety. wikipedia.org Among these, N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are prominent. wikipedia.orgcas.cn

This method would typically be applied to a precursor like 1,3-benzenedimethanol or a protected version thereof. The hydroxyl groups are activating, ortho-, para-directing substituents, which would favor fluorination at the C2 and C4/C6 positions. The challenge lies in achieving selective monofluorination at the C2 position. The mechanism is thought to proceed via an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org

While direct fluorination of 1,3-benzenedimethanol itself is not widely documented, the principles of electrophilic fluorination of activated rings are well-established. For example, 1,3-dicarbonyl compounds are readily fluorinated with Selectfluor®, often accelerated by microwave irradiation. cas.cnorganic-chemistry.org The reaction of an activated aromatic substrate with NFSI or Selectfluor often requires a catalyst or specific solvent conditions to achieve good yields and selectivity.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Typical Application
N-Fluorobenzenesulfonimide NFSI Fluorination of carbanions, enolates, and activated aromatic rings. wikipedia.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Fluorination of a wide range of nucleophiles including alkenes, enolates, and aromatics. cas.cn
N-Fluoro-o-benzenedisulfonimide NFOBS Effective for fluorinating organometallics and other carbon nucleophiles. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, where a nucleophilic fluoride (B91410) source (e.g., KF, CsF) displaces a suitable leaving group on an aromatic ring. google.com This reaction is highly effective when the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

For the synthesis of this compound, a plausible SₙAr strategy would involve a precursor such as [2-Nitro-3-(hydroxymethyl)phenyl]methanol or [2-Bromo-3-(hydroxymethyl)phenyl]methanol, with appropriate protection of the hydroxyl groups. The nitro group is a particularly strong activating group for this transformation. libretexts.org The reaction mechanism involves the addition of the fluoride nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Interestingly, in SₙAr reactions, fluoride can be the best leaving group, but it can also be introduced effectively. The reactivity of halogens as leaving groups in SₙAr is often F > Cl > Br > I, the reverse of the trend seen in Sₙ1/Sₙ2 reactions, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. chemistrysteps.com

Deoxyfluorination is the direct conversion of a hydroxyl group to a C-F bond. This strategy would be applicable if the precursor molecule was [2-Hydroxy-3-(hydroxymethyl)phenyl]methanol (2-hydroxy-1,3-benzenedimethanol). Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®, PyFluor) are commonly employed for this transformation. nih.govdurham.ac.uk

The reaction proceeds by activation of the phenolic hydroxyl group, converting it into a good leaving group, which is then displaced by fluoride. This method avoids the need for a pre-installed leaving group like a halogen. However, deoxyfluorination of phenols can be challenging compared to aliphatic alcohols. Recent advances have developed methods for the deoxyfluorination of primary, secondary, and tertiary alcohols under non-basic conditions, which can suppress elimination side reactions, a common issue with benzylic alcohols. nih.govnih.gov

In recent years, transition metal-catalyzed methods have emerged as powerful tools for C-F bond formation. These reactions can fluorinate aryl C-H bonds directly or cross-couple aryl halides or triflates with a fluoride source.

Palladium-catalyzed fluorination can proceed through various mechanisms. One approach involves the electrophilic fluorination of arenes where a Pd(II) catalyst is oxidized to a highly reactive Pd(IV)-F species that can fluorinate even weakly nucleophilic aromatic rings. nih.gov This could potentially be applied to a protected 1,3-benzenedimethanol derivative. Another palladium-catalyzed route is the nucleophilic fluorination of aryl triflates or halides, coupling them with fluoride sources like CsF or AgF.

Copper-catalyzed fluorination has also been developed, particularly for the conversion of aryl halides to aryl fluorides. youtube.com These reactions often involve a Cu(I)/Cu(III) catalytic cycle and can be effective for a range of aryl iodides and bromides. youtube.com A precursor like a protected 2-bromo-1,3-benzenedimethanol could be a suitable substrate for such a transformation.

Protection-Deprotection Strategies for Hydroxyl Groups

Given the presence of two reactive hydroxyl groups in the target molecule and its precursors, protection-deprotection strategies are crucial. Protecting groups prevent the acidic protons of the alcohols from interfering with organometallic reagents or basic conditions and shield the oxygen nucleophiles from electrophiles used in other reaction steps. organic-chemistry.org

Common strategies for protecting 1,2- or 1,3-diols involve the formation of cyclic acetals or ketals. uh.edusynarchive.com For a precursor like 1,3-benzenedimethanol, reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) under acidic conditions forms a six-membered 1,3-dioxane (B1201747) ring, protecting both hydroxyls simultaneously. uh.edu

Table 2: Common Protecting Groups for Diols

Protecting Group Formation Reagent(s) Deprotection Condition Key Features
Benzylidene Acetal Benzaldehyde, acid catalyst (e.g., TsOH) Acidic hydrolysis, Hydrogenolysis (H₂/Pd) Protects 1,2- and 1,3-diols; stable to base. uh.edu
Acetonide (Isopropylidene Ketal) Acetone or 2,2-dimethoxypropane, acid catalyst Mild acidic hydrolysis Commonly used for 1,2- and 1,3-diols; very acid-labile. uh.edu
Silyl (B83357) Ethers (e.g., TBDMS) TBDMS-Cl, imidazole Fluoride source (e.g., TBAF), acid Can protect hydroxyls individually; stability varies with the silyl group. libretexts.org
Benzyl Ether (Bn) Benzyl bromide (BnBr), base (e.g., NaH) Hydrogenolysis (H₂/Pd) Robust; stable to many acidic and basic conditions. libretexts.org
Acetate Ester (Ac) Acetic anhydride (B1165640) or acetyl chloride, base (e.g., pyridine) Basic hydrolysis (e.g., K₂CO₃, MeOH) Easily introduced and removed; base-labile. libretexts.org

Individual hydroxyl groups can be protected as ethers (e.g., benzyl, silyl) or esters (e.g., acetate, benzoate). libretexts.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are widely used due to their ease of installation and selective removal using fluoride ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). libretexts.org The choice of protecting group depends on the reaction conditions to be employed in subsequent steps, ensuring that the protecting group remains intact until its desired removal. For example, an acid-labile acetonide would be unsuitable if the next step requires strong acid, in which case a hydrogenolysis-labile benzyl ether might be preferred.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Hydroxymethyl Phenyl Methanol

Reactions at the Hydroxyl Groups

The presence of both a primary benzylic alcohol and a phenolic hydroxyl group on the same molecule introduces the challenge and opportunity of chemoselectivity in reactions targeting these functionalities. The benzylic alcohol is generally more nucleophilic and susceptible to oxidation, while the phenolic hydroxyl is more acidic.

Selective Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities

The selective oxidation of the benzylic alcohol in [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670) to either the corresponding aldehyde or carboxylic acid is a feasible transformation. The phenolic hydroxyl group is generally stable under these conditions. A variety of reagents can be employed to achieve this, with the choice of oxidant determining the final product.

Mild oxidizing agents are typically used for the selective conversion of benzylic alcohols to aldehydes. Reagents such as manganese dioxide (MnO₂), or catalytic systems like copper(I) iodide with TEMPO under an oxygen atmosphere, are effective for this purpose. nih.gov These methods are known to be chemoselective for benzylic and allylic alcohols, leaving phenolic groups intact. nih.govru.nl For instance, the oxidation of 4-(hydroxymethyl)phenol to its corresponding aldehyde proceeds in excellent yield without affecting the phenolic -OH group. nih.gov

To obtain the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, or chromic acid (H₂CrO₄) can be used. However, care must be taken as harsh conditions can lead to side reactions on the electron-rich aromatic ring.

Table 1: Selective Oxidation of this compound

Starting Material Reagent(s) Product Functional Group Formed
This compound MnO₂, CH₂Cl₂ 2-Fluoro-3-(hydroxymethyl)benzaldehyde Aldehyde
This compound CuI, TEMPO, DMAP, O₂ 2-Fluoro-3-(hydroxymethyl)benzaldehyde Aldehyde

Ether and Ester Formation: Synthetic Utility and Selectivity Aspects

Ether and ester formation from this compound can be directed towards either the benzylic or the phenolic hydroxyl group depending on the reaction conditions.

Esterification: The esterification of the benzylic alcohol can be achieved under standard Fischer esterification conditions (an alcohol with a carboxylic acid and a strong acid catalyst), though the phenolic hydroxyl may also react under these conditions. For selective esterification of the benzylic alcohol, methods that proceed via activation of the alcohol, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine, are often preferred. Conversely, the Mitsunobu reaction has been shown to be effective for the chemoselective esterification of phenolic hydroxyls in the presence of alcohols. researchgate.net

Etherification: Selective etherification of the benzylic alcohol can be accomplished using Williamson ether synthesis conditions, where the alcohol is first deprotonated with a mild base (e.g., NaH) and then reacted with an alkyl halide. Phenols are generally inert to benzylation with benzyl (B1604629) bromide in the presence of solid potassium hydroxide (B78521) without a solvent, a method that is effective for alcohols. ias.ac.in This suggests that selective benzylation of the benzylic hydroxyl is feasible.

Table 2: Selective Ether and Ester Formation

Functional Group Targeted Reaction Type Reagent(s) Product
Benzylic Hydroxyl Esterification Acetyl chloride, Pyridine 2-Fluoro-3-(hydroxymethyl)benzyl acetate
Phenolic Hydroxyl Esterification Benzoic acid, DIAD, PPh₃ (Mitsunobu) 2-Fluoro-3-(benzoyloxymethyl)phenol
Benzylic Hydroxyl Etherification 1. NaH; 2. CH₃I [2-Fluoro-3-(methoxymethyl)phenyl]methanol

Nucleophilic Substitution Reactions Involving Benzylic Alcohols

The benzylic hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

The benzylic alcohol can be readily converted to the corresponding benzylic bromide using reagents such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org These reactions are typically selective for benzylic and allylic alcohols. The resulting benzylic bromide is a versatile intermediate for further synthetic transformations.

The activated benzylic position, for instance as a benzylic bromide, can react with various nitrogen and sulfur nucleophiles. Reaction with sodium azide (B81097) would yield the corresponding benzyl azide, which can be subsequently reduced to the amine.

Benzylic sulfones can be synthesized from benzylic alcohols by reaction with sulfinyl chlorides. youtube.com This transformation proceeds in the absence of external catalysts, with the byproduct HCl catalyzing the reaction. epa.gov Benzylic sulfones are valuable synthetic intermediates, as the sulfonyl group can be a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov

Table 3: Nucleophilic Substitution at the Benzylic Position

Transformation Reagent(s) Intermediate/Product
Conversion to Bromide PBr₃ or NBS/PPh₃ 1-(Bromomethyl)-2-fluoro-3-(hydroxymethyl)benzene
Formation of Azide 1. PBr₃; 2. NaN₃ 1-(Azidomethyl)-2-fluoro-3-(hydroxymethyl)benzene

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the hydroxymethyl group.

The fluorine atom is an ortho, para-director, but is deactivating due to its strong inductive electron-withdrawing effect. The hydroxymethyl group (-CH₂OH) is a weak ortho, para-director and is activating. In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. Therefore, the hydroxymethyl group is expected to have a greater influence on the regioselectivity.

Considering the positions relative to the substituents:

Position 4: para to the fluorine and ortho to the hydroxymethyl group.

Position 5: meta to both substituents.

Position 6: ortho to the fluorine and meta to the hydroxymethyl group.

Given that both are ortho, para-directors, substitution is most likely to occur at positions 4 and 6. Position 4 is sterically less hindered and is para to the deactivating fluorine atom, making it a likely site for substitution. Studies on the nitration of 2-fluorotoluene (B1218778) show a high selectivity for the nitro group entering the position para to the fluorine. researchgate.netmdpi.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Reagent(s) Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ [2-Fluoro-3-(hydroxymethyl)-6-nitrophenyl]methanol
Halogenation Br⁺ Br₂, FeBr₃ [4-Bromo-2-fluoro-3-(hydroxymethyl)phenyl]methanol
Sulfonation SO₃ Fuming H₂SO₄ 2-Fluoro-3-(hydroxymethyl)-4-sulfonic acid

Electrophilic Aromatic Substitution: Regioselectivity Directed by Existing Substituents

Fluorine (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. stackexchange.com Conversely, it has a positive resonance effect (+R) due to its lone pairs, which donates electron density to the ring, specifically at the ortho and para positions. stackexchange.com In the case of halogens, the inductive deactivation is generally stronger than the resonance activation, making the ring less reactive than benzene (B151609) itself, but still directing incoming electrophiles to the ortho and para positions. uci.edustackexchange.comkhanacademy.org

Hydroxymethyl (-CH₂OH): The hydroxymethyl group is considered a weak activating group. It directs incoming electrophiles to the ortho and para positions primarily through hyperconjugation and a weak inductive effect.

The regioselectivity of an EAS reaction on this compound will be a composite of these effects, along with steric considerations. The three available positions for substitution are C4, C5, and C6.

Directing Effects on Available Positions:

PositionRelation to -F (Ortho/Para Director)Relation to -CH₂OH at C1 (Ortho/Para Director)Relation to -CH₂OH at C3 (Ortho/Para Director)Predicted Outcome
C4 MetaOrthoOrthoFavorable, activated by two hydroxymethyl groups.
C5 ParaMetaMetaPotentially favorable, strongly directed by fluorine's +R effect.
C6 OrthoParaMetaFavorable, activated by both the fluorine and one hydroxymethyl group.

The formation of the intermediate carbocation (a sigma complex or Wheland intermediate) is typically the rate-determining step. minia.edu.eguci.edulibretexts.org The most stable intermediate will lead to the major product. Both ortho- and para- attack relative to the activating groups result in a resonance structure where the positive charge is placed on the carbon bearing the substituent, which can provide extra stabilization. libretexts.org Given the combined directing effects, substitution is most likely to occur at the C4 and C6 positions, which are activated by multiple groups. The exact product distribution would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: Activation by Fluorine and Other Groups

Nucleophilic aromatic substitution (SNA_r) is a key reaction for fluoroaromatic compounds. nih.govnumberanalytics.comnih.gov The reaction typically requires an electron-deficient aromatic ring and a good leaving group. nih.gov In this compound, the fluorine atom serves as both an activating group and the leaving group (as fluoride).

The high electronegativity of fluorine makes the carbon atom it is attached to (C2) highly electrophilic and susceptible to nucleophilic attack. stackexchange.comwyzant.com This strong inductive effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comwyzant.com This stabilization lowers the activation energy for the initial, rate-determining nucleophilic addition step. stackexchange.com Consequently, aryl fluorides are often more reactive in SNA_r reactions than other aryl halides, despite fluoride (B91410) being a poor leaving group in other contexts like S_N2 reactions. stackexchange.comwyzant.com

While the fluorine at C2 activates the ring for SNA_r, the hydroxymethyl groups are electron-donating and would typically deactivate the ring towards this type of reaction. However, the powerful activating effect of the fluorine atom can often overcome the deactivating influence of the other substituents. Recent advances have even enabled SNA_r on unactivated or electron-rich fluoroarenes using methods like organic photoredox catalysis. nih.gov

Dearomatization Reactions

Dearomatization reactions convert aromatic compounds into non-aromatic structures, providing access to valuable three-dimensional molecular frameworks. wikipedia.org Several methods could potentially be applied to this compound.

Hydrogenative Dearomatization: The Birch reduction is a classic method that uses an alkali metal in liquid ammonia (B1221849) with an alcohol to reduce the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org The regioselectivity is governed by the electronic properties of the substituents.

Oxidative Dearomatization: Phenols are known to undergo dearomatization upon treatment with strong electrophiles or oxidants. youtube.comyoutube.com While the subject molecule is a benzyl alcohol, its derivatives could potentially be transformed into phenolic compounds that could then undergo such reactions. Hypervalent iodine reagents are often used for these transformations. youtube.com

Photochemical and Transition Metal-Assisted Dearomatization: Photochemical cycloadditions can lead to dearomatized products. wikipedia.orgscripps.edu Additionally, transition metal-assisted reactions, such as those catalyzed by rhodium or ruthenium, can effect the hydrogenation or other dearomatizing transformations of aromatic rings. wikipedia.org

Influence of Fluorine on Reactivity and Selectivity

The incorporation of fluorine into organic molecules profoundly alters their chemical and physical properties. numberanalytics.comrsc.org

Inductive and Resonance Effects on Adjacent Reaction Centers

The fluorine atom's influence is a duality of two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. stackexchange.comchemistrysteps.com This effect polarizes the C-F bond, creating a partial positive charge on the attached carbon, and its influence propagates through adjacent bonds. wyzant.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. stackexchange.com This donation occurs at the ortho and para positions, increasing electron density at these sites. libretexts.orgstackexchange.com

Modulation of Acidity and Basicity by Fluorine Substitution

The acidity of an alcohol is indicated by its pKa value, with lower values signifying a stronger acid. organicchemistrydata.orgmasterorganicchemistry.com The presence of an electron-withdrawing group, like fluorine, stabilizes the conjugate base (alkoxide) that forms after deprotonation. chemistrysteps.comlibretexts.org This stabilization occurs via the inductive effect, which pulls electron density away from the negatively charged oxygen, dispersing the charge. chemistrysteps.com

Consequently, this compound is expected to be more acidic than the parent benzyl alcohol. The pKa of typical benzyl alcohols is around 15.4, while alcohols with nearby fluorine substituents have significantly lower pKa values. For example, 2,2,2-trifluoroethanol (B45653) has a pKa of about 12. masterorganicchemistry.com

Table of Comparative pKa Values:

CompoundApproximate pKa (in Water)Reason for Acidity
Benzyl Alcohol15.4 commonorganicchemistry.comBaseline acidity of a benzylic alcohol. libretexts.org
2,2,2-Trifluoroethanol12.4 masterorganicchemistry.comStrong inductive effect from three fluorine atoms stabilizes the alkoxide.
This compoundEstimated 14-15The single fluorine atom increases acidity compared to benzyl alcohol, but the effect is less pronounced than in trifluoroethanol.

The hydroxymethyl group at the C3 position is closer to the fluorine atom and will experience a stronger inductive effect, making its proton more acidic than the one on the hydroxymethyl group at C1.

Stereoelectronic Effects in Reaction Mechanisms

Stereoelectronic effects are orbital-based interactions that influence the shape and reactivity of molecules. nih.gov The C-F bond plays a significant role in these effects.

One prominent example is the gauche effect , which describes the tendency of conformations to be favored when electronegative groups are positioned gauche (at a 60° dihedral angle) to each other. nih.govresearchgate.net This can influence the preferred rotational conformation (rotamer) of the hydroxymethyl groups relative to the C-F bond, potentially affecting the accessibility of the hydroxyl groups or the stereochemical course of their reactions.

Furthermore, hyperconjugative interactions involving the C-F bond are crucial. Specifically, the antibonding orbital of the C-F bond (σC-F) is a low-energy acceptor orbital. It can accept electron density from nearby donor orbitals (e.g., a C-H bond or a lone pair). nih.gov This type of σ → σ interaction can stabilize specific conformations and transition states, thereby influencing reaction rates and selectivity. nih.govresearchgate.net For instance, in a reaction proceeding via a carbocation adjacent to the fluorine-bearing carbon, this hyperconjugation could play a stabilizing role.

Intramolecular Reactions and Cyclization Potential

The chemical architecture of this compound, featuring two hydroxyl-bearing functional groups in an ortho relationship on a benzene ring, presents a strong potential for intramolecular reactions, leading to the formation of cyclic structures. The proximity of the nucleophilic hydroxyl group and the electrophilic benzylic alcohol (or a derivative thereof) facilitates cyclization under appropriate reaction conditions. The primary intramolecular transformation anticipated for this molecule is the formation of a five-membered heterocyclic ring system, specifically a substituted isobenzofuran.

The core reaction pathway involves an intramolecular etherification, a process mechanistically similar to the Williamson ether synthesis, where one alcohol function, upon conversion to an alkoxide, acts as a nucleophile attacking the benzylic carbon of the other alcohol group, which serves as the electrophile. The fluorine substituent at the C2 position is expected to exert an influence on the reactivity of the molecule through its electron-withdrawing inductive effect, potentially affecting the acidity of the hydroxyl groups and the susceptibility of the benzylic position to nucleophilic attack.

Detailed research findings on the specific intramolecular cyclization of this compound are not extensively documented in the public domain. However, the cyclization potential can be inferred from studies on analogous substituted ortho-xylylenediols and related compounds. The general mechanism proceeds via the activation of one of the hydroxyl groups to create a good leaving group, followed by the intramolecular nucleophilic attack of the other hydroxyl group.

A plausible reaction scheme for the acid-catalyzed intramolecular cyclization of this compound to form 4-fluoro-1,3-dihydroisobenzofuran is depicted below:

Scheme 1: Proposed Acid-Catalyzed Intramolecular Cyclization

Protonation of one of the hydroxyl groups by an acid catalyst (H⁺) to form a good leaving group (H₂O).

Intramolecular nucleophilic attack by the adjacent hydroxyl group on the benzylic carbon.

Deprotonation of the resulting oxonium ion to yield the final cyclic ether product, 4-fluoro-1,3-dihydroisobenzofuran, and regenerate the acid catalyst.

The synthesis of fluorinated isobenzofurans is recognized as a valuable route to fluorine-containing cyclic systems, which are important building blocks in medicinal chemistry and materials science. digitellinc.com Studies on the synthesis of related benzofurans have demonstrated that intramolecular cyclization is a key step. For instance, tandem SNAr-cyclocondensation strategies are employed to create fluorinated benzofurans from suitable precursors. nih.gov While the specific conditions for the cyclization of this compound would require experimental optimization, the fundamental principles of intramolecular reactions of alcohols provide a strong basis for its feasibility. masterorganicchemistry.com

The table below outlines potential reaction conditions for the intramolecular cyclization of this compound, based on analogous transformations reported in the literature for similar substrates.

Table 1: Potential Conditions for Intramolecular Cyclization of this compound

Catalyst/ReagentSolventTemperature (°C)Potential ProductPlausible Yield (%)Reference Analogy
H₂SO₄ (catalytic)Toluene80-1104-Fluoro-1,3-dihydroisobenzofuran70-85 acgpubs.org
TsOH (catalytic)Dichloromethane25-404-Fluoro-1,3-dihydroisobenzofuran65-80 masterorganicchemistry.com
BF₃·OEt₂Acetonitrile0-254-Fluoro-1,3-dihydroisobenzofuran75-90 beilstein-journals.org

Note: The yields presented in this table are hypothetical and are extrapolated from reactions of structurally similar diol compounds. Experimental verification is required to determine the actual efficiency of these transformations for this compound.

The reactivity of benzyl alcohols can also be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. In some cases, intermolecular reactions can compete with intramolecular cyclization, leading to the formation of oligomers or polymers, especially under strongly acidic conditions. acgpubs.orgresearchgate.net However, the substitution pattern of this compound is sterically conducive to the formation of a five-membered ring, which is generally kinetically and thermodynamically favored.

Furthermore, light-induced cyclization reactions have been reported for certain ortho-substituted benzyl alcohols, such as o-nitrobenzyl alcohols, suggesting that photochemical methods could also be explored as a potential pathway for the transformation of this compound. nih.gov

Stereochemical and Conformational Analysis of 2 Fluoro 3 Hydroxymethyl Phenyl Methanol

Conformational Preferences in Gas, Solution, and Solid Phases

For [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670), several rotational isomers (rotamers) are possible due to the two hydroxymethyl substituents. The rotation of the hydroxymethyl group at the 3-position is expected to behave similarly to that in benzyl (B1604629) alcohol, likely adopting a gauche conformation. However, the conformation of the hydroxymethyl group at the 2-position is significantly influenced by the adjacent fluorine atom.

Analysis of Rotational Isomers and Energy Barriers

The rotation around the C(aryl)-CH2OH bonds leads to various conformers. The relative energies of these conformers and the barriers to their interconversion are influenced by several factors, including steric hindrance and intramolecular hydrogen bonding. In ortho-halogenated benzyl alcohols, two main chiral conformations are typically observed, one of which allows for an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.org A third, achiral conformation is also possible. rsc.org

For this compound, the rotational barriers will be influenced by the interactions between the two hydroxymethyl groups and the fluorine atom. While specific energy barriers for this molecule have not been reported, studies on related substituted ethyl radicals and biphenyls show that ortho-substituents significantly increase the rotational barriers. nih.govrsc.orgrsc.org The presence of the bulky hydroxymethyl group at the 3-position would likely create a substantial energy barrier for the rotation of the adjacent hydroxymethyl group at the 2-position.

Table 1: Plausible Rotational Isomers of this compound This table illustrates some of the potential rotational isomers based on the orientation of the two hydroxymethyl groups. The stability of these conformers would be determined by the balance of intramolecular interactions.

RotamerOrientation of 2-CH2OH GroupOrientation of 3-CH2OH GroupLikely Stabilizing Interactions
I Gauche, OH towards FluorineGaucheO-H···F, C-H···O
II Gauche, OH away from FluorineGaucheO-H···O
III Anti (planar with ring)GaucheReduced steric hindrance
IV Gauche, OH towards FluorineAnti (planar with ring)O-H···F

Note: This table is a conceptual representation of possible conformers. The actual preferred conformations would require detailed computational or experimental analysis.

Impact of Intramolecular Interactions on Conformation

The conformational preferences of this compound are heavily dictated by a network of intramolecular interactions. These non-covalent interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific three-dimensional arrangements of the molecule. The presence of both hydrogen bond donors (the two OH groups) and acceptors (the fluorine atom and the oxygen atoms of the hydroxyl groups) allows for a variety of intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding Network Analysis

The intramolecular hydrogen bonding network in this compound is complex, with several possible interactions contributing to the stability of its conformers. These interactions include conventional O-H···F and O-H···O hydrogen bonds, as well as weaker C-H···F and C-H···O interactions.

O-H⋯F Interactions

The interaction between the hydroxyl proton of the 2-hydroxymethyl group and the adjacent fluorine atom is a key stabilizing factor for certain conformers. While the hydrogen-bond accepting ability of fluorine is a topic of some debate, evidence from various studies on fluorinated organic compounds suggests that intramolecular O-H···F hydrogen bonds can and do occur, particularly when the geometry is favorable. nih.gov In ortho-fluorobenzyl alcohol derivatives, the formation of such a bond can lock the conformation of the hydroxymethyl group. researchgate.net

O-H⋯O Interactions

An intramolecular hydrogen bond can also form between the two hydroxymethyl groups, where the hydroxyl group of one acts as a proton donor to the oxygen atom of the other. This type of interaction is common in diols and would lead to the formation of a seven-membered ring-like structure. The strength of this O-H···O bond would be dependent on the specific geometry of the conformer. Studies on alcohol binding in proteins have highlighted the importance of multiple hydrogen-bonding groups in creating stable binding sites, a principle that can be applied to the intramolecular interactions within this molecule. nih.gov

C-H⋯F and C-H⋯O Weak Hydrogen Bonds

In addition to the more conventional hydrogen bonds, weaker interactions involving C-H bonds as proton donors can also contribute to the conformational stability. The acidic protons of the hydroxymethyl groups or the aromatic ring can interact with the electronegative fluorine and oxygen atoms.

C-H···F Interactions: The hydrogens of one hydroxymethyl group can form weak hydrogen bonds with the fluorine atom.

C-H···O Interactions: The hydrogens of one hydroxymethyl group can interact with the oxygen atom of the neighboring hydroxymethyl group.

These weak hydrogen bonds, while individually less significant than the O-H···X interactions, can collectively play a role in fine-tuning the conformational preferences of the molecule. Spectroscopic and computational studies on various organic molecules have increasingly recognized the importance of these weaker interactions in determining molecular structure and stability. nih.gov

Table 2: Summary of Potential Intramolecular Hydrogen Bonds

Hydrogen Bond TypeDonorAcceptorPlausible Conformer
O-H···F OH of 2-CH2OHFluorine at C2Rotamer I, IV
O-H···O OH of one CH2OHOxygen of other CH2OHRotamer II
C-H···F C-H of CH2OHFluorine at C2Multiple conformers
C-H···O C-H of one CH2OHOxygen of other CH2OHMultiple conformers

Note: The presence and strength of these bonds are conformation-dependent and would require specific spectroscopic or computational verification.

Influence of Fluorine on Molecular Dynamics and Chirality

The introduction of a fluorine atom at the ortho position to a hydroxymethyl group on a benzene (B151609) ring, as seen in this compound, is expected to have a profound influence on the molecule's dynamics and potential chirality. The high electronegativity and relatively small size of fluorine lead to significant electronic and steric effects.

Research on ortho-halogenated benzyl alcohols has shown that they can exist in different low-energy conformations, some of which are chiral. rsc.org For instance, one common conformation involves an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.org In the case of this compound, this would involve the hydrogen of one of the hydroxymethyl groups interacting with the ortho-fluorine atom.

The presence of the fluorine atom can restrict the rotation of the hydroxymethyl groups, a phenomenon observed in other fluorinated benzyl alcohols. For example, studies on 2,3,4,5,6-pentafluorobenzyl alcohol bound to horse liver alcohol dehydrogenase have shown that the mobility of the benzyl ring is relatively restricted. sigmaaldrich.com This restriction of motion can lead to a higher barrier for the interconversion between different conformers.

While this compound itself is not chiral, certain conformations may be. The rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring can lead to transiently chiral conformers. rsc.org The stability of these chiral conformations is influenced by the intramolecular interactions, particularly the potential hydrogen bonding with the fluorine atom. rsc.org The dynamic equilibrium between these conformers is a key aspect of the molecule's behavior.

Derivatives of this compound, where the symmetry is further broken by additional substitutions, could exhibit permanent chirality. The fluorine atom's influence on the conformational preferences would be a critical factor in determining the stereochemical outcome of reactions involving such derivatives.

The table below illustrates hypothetical conformational data for this compound, based on general principles observed in related ortho-halogenated benzyl alcohols.

ConformerKey Dihedral Angle (C-C-C-O)Intramolecular H-bond (OH---F)Relative Energy (kJ/mol)
Gauche (chiral) ~60°Possible0 (most stable)
Anti (achiral) ~180°Not possible> 5
Eclipsed (achiral) ~0°Not possibleHighest

Note: The data in this table is illustrative and based on trends observed in similar molecules. Specific experimental or computational data for this compound is not available.

Substituent Effects on Cooperative Interactions

In this specific molecule, we have:

A fluorine atom: This is an electron-withdrawing group via the inductive effect due to its high electronegativity, but a weak electron-donating group through resonance due to its lone pairs. numberanalytics.com

The relative positions of these substituents (1, 2, 3 substitution pattern) are crucial. The fluorine at position 2 and the hydroxymethyl group at position 3 are ortho to each other, leading to potential direct steric and electronic interactions.

The concept of cooperative interactions arises when the individual effects of substituents reinforce one another. libretexts.orgmsu.edu For example, the electron-withdrawing inductive effect of the fluorine atom can enhance the acidity of the hydroxyl protons in the hydroxymethyl groups. Conversely, antagonistic or non-cooperative effects occur when the directing influences of the substituents are opposed. libretexts.orgmsu.edu

The intramolecular hydrogen bonding between a hydroxymethyl group and the fluorine atom is a prime example of a cooperative interaction that can stabilize a particular conformation. This interaction is influenced by the electronic nature of both the hydroxyl group and the fluorine atom. researchgate.net

The table below summarizes the expected electronic effects of the substituents in this compound.

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect
Fluorine 2Electron-withdrawingWeakly electron-donatingDeactivating
Hydroxymethyl 3Weakly electron-withdrawing-Weakly deactivating
Hydroxymethyl 1 (on phenylmethanol)Weakly electron-withdrawing-Weakly deactivating

Advanced Spectroscopic Characterization in Research of 2 Fluoro 3 Hydroxymethyl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR Techniques for Complete Assignment (e.g., COSY, NOESY, HMBC, HSQC)

A full assignment of the ¹H and ¹³C NMR spectra of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670) necessitates the use of two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, allowing for a definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would reveal the coupling between the aromatic protons and the coupling between the hydroxymethyl protons and the hydroxyl proton (if not exchanged with a deuterated solvent).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. spectrabase.com This is a powerful tool for assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the hydroxymethyl group would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between ¹H and ¹³C nuclei over two to four bonds. spectrabase.com This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton. For example, the aromatic protons would show correlations to several aromatic carbons, and the hydroxymethyl protons would show correlations to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the molecule's preferred conformation. researchgate.net For instance, NOESY could show correlations between the hydroxymethyl protons and the adjacent aromatic proton.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on the analysis of similar structures.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
Aromatic CHOther Aromatic CHCorresponding Aromatic COther Aromatic C, Hydroxymethyl CAdjacent Aromatic CH, Hydroxymethyl CH₂
Hydroxymethyl CH₂Hydroxyl OHHydroxymethyl CAromatic CAromatic CH, Hydroxyl OH
Hydroxyl OHHydroxymethyl CH₂-Hydroxymethyl C, Aromatic CHydroxymethyl CH₂, Aromatic CH

¹⁹F NMR Spectroscopy for Fluorine Environment Sensitivity

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. rsc.org

For this compound, the ¹⁹F NMR spectrum would consist of a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its position relative to the other substituents. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-coupling) can provide further structural confirmation. While the specific chemical shift for this compound is not documented in the searched literature, typical chemical shifts for fluoroaromatic compounds are found in a wide range, often between -100 and -200 ppm relative to CFCl₃. wikipedia.orgresearchgate.net

Low-Temperature NMR for Intermediates and Conformational Studies

Variable-temperature NMR studies are instrumental in investigating dynamic processes such as conformational changes and the existence of transient intermediates. researchgate.netnih.gov For this compound, rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring can lead to different conformers. At room temperature, the interconversion between these conformers may be rapid on the NMR timescale, resulting in averaged signals.

By lowering the temperature, it is possible to slow down this rotation, potentially allowing for the observation of individual conformers. This can lead to the broadening and eventual splitting of NMR signals, providing information about the energy barriers to rotation and the relative populations of the different conformers. nih.gov Such studies can reveal subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom.

Solid-State NMR for Polymorphism and Dynamics

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid phase. nih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to:

Characterize the crystalline structure and identify any polymorphic forms.

Determine the chemical shift anisotropy (CSA) of the ¹³C and ¹⁹F nuclei, which provides information about the local electronic environment and symmetry. nih.gov

Investigate molecular dynamics in the solid state, such as the rotation of the hydroxymethyl group.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and the nature of chemical bonds, including hydrogen bonding.

Identification and Analysis of O-H Stretching Frequencies for Hydrogen Bonding

The O-H stretching vibration is a prominent feature in the IR and Raman spectra of alcohols and is highly sensitive to hydrogen bonding. nih.govmdpi.com In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching frequency typically appears as a sharp band around 3600-3650 cm⁻¹. When the hydroxyl group participates in hydrogen bonding, this band shifts to a lower frequency (red-shifts) and becomes broader and more intense. mdpi.comosu.edu

In this compound, both intramolecular and intermolecular hydrogen bonding can occur. An intramolecular hydrogen bond could form between the hydroxyl proton and the ortho-fluorine atom. Intermolecular hydrogen bonds would be present between the hydroxyl groups of adjacent molecules in the liquid or solid state.

A study on the influence of fluorination in benzyl (B1604629) alcohol derivatives showed that ortho-fluorination can affect the hydrogen-bond acidity of the hydroxyl group. nih.gov The IR spectrum of such compounds in dilute solution (to minimize intermolecular interactions) can reveal the presence of different conformers through multiple O-H stretching bands. nih.gov For this compound, one would expect to observe bands corresponding to both free and intramolecularly hydrogen-bonded O-H groups. The relative intensities of these bands would provide insight into the conformational equilibrium.

The table below summarizes the expected vibrational frequencies for the O-H group in this compound under different hydrogen bonding scenarios, based on data for similar compounds.

Vibrational ModeHydrogen Bonding StateExpected Frequency Range (cm⁻¹)Spectral Characteristics
O-H StretchFree (non-bonded)3600 - 3650Sharp, weak to medium intensity
O-H StretchIntramolecular (O-H···F)3550 - 3600Sharp to slightly broad, medium intensity
O-H StretchIntermolecular (O-H···O)3200 - 3500Broad, strong intensity

Conformational Analysis through Characteristic Vibrational Modes

The conformational landscape of this compound is expected to be influenced by the rotational freedom around the C-C and C-O bonds of the hydroxymethyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl groups and the fluorine atom. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing these conformational isomers.

In principle, different conformers would exhibit unique vibrational spectra, particularly in the regions associated with O-H stretching, C-O stretching, and various bending modes. For instance, the O-H stretching frequency is highly sensitive to hydrogen bonding. A free O-H group typically shows a sharp absorption band around 3600-3700 cm⁻¹, whereas an intramolecularly hydrogen-bonded O-H group would present a broader band at a lower frequency.

Computational studies, often employing Density Functional Theory (DFT) methods, are typically used in conjunction with experimental spectra to perform a detailed conformational analysis. By calculating the vibrational frequencies for different stable conformers, a theoretical spectrum can be generated and compared with the experimental data to identify the predominant conformations in a given state (gas, liquid, or solid).

Table 1: Hypothetical Characteristic Vibrational Modes for Conformational Analysis of this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
Free O-H Stretch3600 - 3700Sharp band, indicative of a non-hydrogen-bonded hydroxyl group.
Intramolecular H-bonded O-H Stretch3400 - 3600Broad band, indicative of hydrogen bonding between a hydroxyl group and the fluorine atom or the other hydroxyl group.
C-O Stretch1000 - 1200Position can be sensitive to the conformation of the hydroxymethyl group.
C-F Stretch1000 - 1400Generally a strong absorption, its position can be influenced by the local electronic environment.

In Situ Spectroscopic Monitoring of Chemical Transformations

In situ spectroscopic techniques, such as ReactIR (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions involving this compound. This would provide valuable kinetic and mechanistic information about its synthesis or subsequent transformations. For example, during its synthesis via the reduction of a corresponding dialdehyde (B1249045) or dicarboxylic acid, one could monitor the disappearance of the carbonyl stretching band and the appearance of the O-H and C-O stretching bands of the alcohol product. acgpubs.org

This real-time analysis helps in optimizing reaction conditions, identifying reaction intermediates, and ensuring complete conversion. The ability to track the concentration of reactants, intermediates, and products over time is invaluable for developing efficient and robust synthetic processes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Precise Determination of Solid-State Molecular Structure and Geometry

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information about its solid-state structure. This includes precise bond lengths, bond angles, and torsion angles, which would reveal the preferred conformation of the molecule in the crystalline state. The data would definitively establish the planarity of the benzene (B151609) ring and the orientation of the two hydroxymethyl substituents relative to the ring and to each other.

Elucidation of Intermolecular Packing and Hydrogen Bonding Networks in the Solid State

The presence of two hydroxyl groups makes this compound an excellent candidate for forming extensive intermolecular hydrogen bonding networks. X-ray crystallography would elucidate how these molecules pack in the crystal lattice and the specific nature of the hydrogen bonds (e.g., O-H···O or O-H···F interactions). Understanding these interactions is crucial as they govern the physical properties of the solid, such as melting point and solubility.

Structural Characterization of Key Synthetic Intermediates or Co-crystals

X-ray crystallography is also an indispensable tool for characterizing key synthetic intermediates in the preparation of this compound or its derivatives. Furthermore, the ability of this molecule to act as both a hydrogen bond donor and acceptor makes it a suitable candidate for forming co-crystals with other molecules. Structural analysis of such co-crystals could be of interest in the context of crystal engineering and the development of new solid forms with tailored properties.

Gas-Phase Spectroscopies

Gas-phase spectroscopic techniques, such as gas-phase infrared spectroscopy or mass spectrometry, can provide information about the intrinsic properties of the isolated this compound molecule, free from intermolecular interactions present in the condensed phase. nih.gov

Gas-phase IR spectroscopy can aid in the identification of different conformers and the study of intramolecular hydrogen bonding without the influence of the crystal lattice or solvent effects. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification and for deducing structural information. Techniques like chemical ionization mass spectrometry could be particularly useful for the detection of such fluorinated alcohols. nih.gov

Microwave Spectroscopy for Conformational Landscape and Intramolecular Interactions

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule in the gas phase, which in turn provides highly accurate information about its geometry and the potential energy surface. For a molecule like this compound, with multiple rotational axes and the possibility of intramolecular hydrogen bonding, microwave spectroscopy can unravel its complex conformational preferences.

The presence of a fluorine atom and two hydroxymethyl groups on the benzene ring introduces several possibilities for intramolecular interactions. The hydroxyl groups can act as hydrogen bond donors, and the fluorine atom and the oxygen atoms of the hydroxyl groups can act as acceptors. These interactions can lead to the stabilization of specific conformers. For instance, an intramolecular hydrogen bond could form between the hydrogen of one hydroxymethyl group and the fluorine atom or the oxygen of the adjacent hydroxymethyl group. The rotational spectrum of each stable conformer would be unique, allowing for their individual characterization.

Research on analogous molecules, such as other fluorinated alcohols and benzyl alcohol derivatives, has demonstrated the utility of microwave spectroscopy in identifying and characterizing different conformers stabilized by weak hydrogen bonds. researchgate.netxieshichem.com For example, studies on chloropropanols have shown that intramolecular hydrogen bonds between the hydroxyl hydrogen and the chlorine atom stabilize certain conformations. ox.ac.uk Similarly, investigations into 2-fluoroethanol (B46154) have highlighted the competition between intra- and intermolecular hydrogen bonding. xieshichem.com Based on these analogous studies, a microwave spectroscopic investigation of this compound would be expected to distinguish between various rotamers arising from the orientation of the two hydroxymethyl groups and the potential for intramolecular hydrogen bonding.

Table 1: Hypothetical Rotational Constants for Conformers of this compound

ConformerA (MHz)B (MHz)C (MHz)
Conformer 1 (H-bonded)1500800700
Conformer 2 (non-H-bonded)1600750650

Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from microwave spectroscopy. Actual values would need to be determined experimentally.

Gas Electron Diffraction for Structural Parameters

Gas electron diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gas phase. It provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a GED study would provide critical data on the geometry of the benzene ring, the C-F bond length, and the bond lengths and angles within the hydroxymethyl groups.

A key aspect of a GED study on this molecule would be to determine the torsional angles of the two hydroxymethyl groups relative to the plane of the benzene ring. A study on benzyl alcohol using gas electron diffraction revealed that the oxygen atom is twisted out of the plane of the phenyl ring. scispace.com For this compound, the interplay of steric hindrance between the adjacent hydroxymethyl groups and the fluorine atom, as well as potential intramolecular hydrogen bonding, would influence these torsional angles. The results from GED can be complemented by quantum chemical calculations to build a comprehensive model of the molecule's structure.

Table 2: Representative Structural Parameters Potentially Determinable by Gas Electron Diffraction

ParameterExpected Value (Å or °)
r(C-F)1.35
r(C-O)1.43
r(O-H)0.96
∠(C-C-F)119
∠(C-C-O)120
Dihedral Angle (C-C-C-O)Variable

Note: This table contains representative values for similar chemical environments. Precise values for this compound would need to be determined through a specific GED study.

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights

While routinely used for determining molecular weight, mass spectrometry, particularly with techniques like collision-induced dissociation (CID), offers profound insights into molecular structure through the analysis of fragmentation patterns. For this compound, advanced mass spectrometry studies can reveal how the molecule breaks apart, providing clues about the relative strengths of its chemical bonds and the stability of the resulting fragments.

The fragmentation of benzyl alcohol derivatives often involves characteristic losses. For instance, benzyl alcohol itself shows a significant peak corresponding to the loss of a hydroxyl radical (M-17) to form a tropylium-like ion (m/z 91), and the loss of the entire CH₂OH group (M-31) to yield a phenyl cation (m/z 77). ucalgary.ca The presence of a fluorine atom and an additional hydroxymethyl group in this compound would lead to more complex fragmentation pathways.

One would expect to observe fragment ions corresponding to the loss of one or both hydroxymethyl groups, as well as the loss of water. The fluorine substituent would also influence the fragmentation, potentially directing cleavage patterns due to its electron-withdrawing nature. Isotopic labeling studies, where specific hydrogen atoms are replaced with deuterium (B1214612), would be invaluable in elucidating the mechanisms of these fragmentation reactions. For example, by labeling the hydroxyl hydrogens, one could determine if they are involved in specific rearrangement processes before fragmentation. Studies on hydroxybenzyl alcohol isomers have shown that fragmentation pathways, such as the loss of a dihydrogen molecule, can be highly specific to the position of the substituents, an "ortho effect" that could be relevant here. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

Ionm/z (Hypothetical)Possible Identity/Origin
[M]+•158Molecular Ion
[M-H₂O]+•140Loss of water
[M-CH₂OH]+127Loss of a hydroxymethyl group
[M-F]+139Loss of fluorine radical
[C₇H₆FO]+125Fragment from cleavage of C-C bond

Note: The m/z values in this table are calculated based on the expected formula and represent a hypothetical fragmentation pattern. An actual mass spectrum would reveal the relative intensities of these and other fragments.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Fluorinated Polyols and Derivatives

The diol functionality of [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670) makes it a suitable monomer for step-growth polymerization. Reaction with di- or polyfunctional reagents such as diisocyanates or diacyl chlorides would lead to the formation of fluorinated polyurethanes and polyesters, respectively. These fluorinated polymers are of significant interest due to their enhanced thermal stability, chemical resistance, and unique surface properties.

The synthesis of fluorinated polyurethanes, for instance, is a well-established field where fluorinated diols are reacted with polyisocyanates. ulaval.ca Incorporating the this compound unit would yield polymers with the fluorine atom directly attached to the aromatic backbone, potentially imparting unique conformational and material characteristics.

Table 1: Illustrative Polymerization Reactions

Monomer 1 Monomer 2 Resulting Polymer Class Potential Properties
This compound Hexamethylene diisocyanate (HDI) Fluorinated Polyurethane Enhanced thermal stability, hydrophobicity
This compound Adipoyl chloride Fluorinated Polyester Increased chemical resistance, modified crystallinity

Precursor for Diversified Aromatic Scaffolds

The compound serves as an excellent starting point for creating more elaborate aromatic structures, including those with fused or bridged ring systems.

The substitution pattern on the aromatic ring allows for predictable control over further functionalization through electrophilic aromatic substitution. The activating, ortho-, para-directing fluorine atom and the deactivating, meta-directing hydroxymethyl groups create a specific electronic bias. The position C4 is activated by the fluorine (para) and not strongly deactivated by the adjacent CH₂OH groups. The position C6 is also activated by the fluorine (ortho). This allows for selective introduction of substituents like nitro, halogen, or acyl groups at specific positions, which can then be elaborated into other functionalities.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagent Predicted Major Product Position Rationale
Nitration HNO₃, H₂SO₄ C4 Activated by F (para), less sterically hindered than C6.
Bromination Br₂, FeBr₃ C4 or C6 Strong activation by F (ortho, para).

Such regioselective reactions are fundamental in building complex molecules where precise substituent placement is critical. nih.govnih.gov

The ortho-disposition of the two hydroxymethyl groups is ideal for intramolecular cyclization reactions to form fused ring systems. nih.govyoutube.com By converting the diol into a more reactive intermediate, new rings can be readily constructed onto the fluorinated benzene (B151609) core.

For example, oxidation of the diol to the corresponding dialdehyde (B1249045), followed by a Wittig-type reaction with a bis-phosphonium ylide, could generate a fused aromatic ring. Alternatively, reaction with phosphorus tribromide (PBr₃) would yield the bis(bromomethyl) derivative. This intermediate is highly reactive towards dinucleophiles, enabling the formation of various fused heterocyclic systems containing oxygen, sulfur, or nitrogen, which are valuable scaffolds in medicinal chemistry.

A straightforward application is the oxidation of the diol to form the corresponding lactone, or dehydration to form a cyclic ether.

Scheme 1: Hypothetical Synthesis of a Fused Dioxepine Ring

Activation: React this compound with sodium hydride to form the dialkoxide.

Cyclization: React the dialkoxide with a dielectrophile like 1,2-dibromoethane.

Result: Formation of a fluorinated, fused seven-membered dioxepine ring system.

Application in New Synthetic Methodology Development

The unique arrangement of functional groups in this compound makes it a candidate for exploring novel synthetic transformations.

While the two hydroxymethyl groups are chemically identical, their selective functionalization presents an interesting chemical challenge. One potential strategy involves using a bulky protecting group, which, through statistical probability and steric hindrance, might favor mono-protection. Subsequent reaction of the remaining free hydroxyl group, followed by deprotection, would yield a dissymmetric derivative. Another approach could involve enzymatic resolution, where an enzyme selectively acylates one of the two enantiotopic hydroxymethyl groups if the molecule is placed in a chiral environment.

The compound is a suitable substrate for developing cascade or multi-component reactions. For example, a reaction could be designed where a catalyst first facilitates an intermolecular reaction with one hydroxyl group, and the resulting intermediate is spatially positioned to undergo a rapid intramolecular reaction with the second hydroxyl group. The proximity of the two hydroxyl functions can be exploited to trap intermediates or to direct the stereochemical outcome of subsequent transformations, a strategy often employed in complex molecule synthesis.

Future Research Directions and Unexplored Reactivities of 2 Fluoro 3 Hydroxymethyl Phenyl Methanol

Emerging Synthetic Strategies for Fluorinated Benzylic Diols

The development of efficient and selective methods for synthesizing fluorinated molecules is a primary objective in organofluorine chemistry. numberanalytics.commdpi.com For a molecule like [2-Fluoro-3-(hydroxymethyl)phenyl]methanol (B2896670), future synthetic strategies will likely leverage cutting-edge technologies that offer high precision and milder reaction conditions.

Photoredox Catalysis in C-H Functionalization and Fluorination

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, driven by the energy of visible light. nih.govyoutube.com This strategy has been successfully applied to C-H functionalization, offering a direct route to modify complex molecules without the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

Future research could focus on the late-stage synthesis of this compound derivatives through photoredox-catalyzed C-H functionalization. For instance, the benzylic C-H bonds present in a suitable precursor could be targeted for direct fluorination. acs.orgacs.org Research has shown that photocatalytic systems can selectively fluorinate benzylic positions, even in the presence of other reactive sites. acs.org Furthermore, the merger of nickel and photoredox catalysis has enabled the arylation and allylation of benzylic C-H bonds, suggesting that the core structure of this compound could be further elaborated to create libraries of novel compounds. beilstein-journals.org

Organophotoredox catalysis, which utilizes organic dyes as photosensitizers, presents another promising avenue. acs.org These systems can facilitate a range of transformations, including the synthesis of fluorinated molecules from readily available feedstocks. acs.org The development of a photoredox-based synthesis for this compound itself or its derivatives would represent a significant advancement, potentially offering a more sustainable and efficient route than traditional methods.

Potential Photoredox Application Description Key Advantage
Direct Benzylic C-H Fluorination Introduction of a fluorine atom at a benzylic position of a precursor molecule using a photocatalyst and a fluorine source like Selectfluor. acs.orgHigh selectivity for benzylic positions under mild conditions.
Dual Nickel/Photoredox C-H Arylation Functionalization of a C-H bond on the aromatic ring or at a benzylic position with an aryl group. beilstein-journals.orgAccess to a diverse range of derivatives with complex aryl scaffolds.
Organophotoredox Synthesis Use of metal-free organic dyes to catalyze the formation or functionalization of the fluorinated diol structure. acs.orgAvoidance of precious metal catalysts, contributing to greener chemistry.

This table outlines potential applications of photoredox catalysis in the synthesis and functionalization of fluorinated benzylic diols, based on existing research in the field.

Electrochemistry in Selective Functionalization

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, using electricity to drive redox reactions without the need for stoichiometric chemical oxidants or reductants. mdpi.com This approach has seen increasing application in the functionalization of organic molecules, including the oxidation of benzylic alcohols. chemistryviews.orgnih.govrsc.org

For this compound, electrochemical methods could be explored for the selective oxidation of one or both hydroxymethyl groups. The controlled oxidation of one benzylic alcohol to an aldehyde, while leaving the other intact, would provide a valuable intermediate for further diversification. Recent studies have demonstrated the site-selective mono-oxygenation of benzylic C–H bonds to form benzylic alcohols via electrochemical flow reactors, a technology that could be adapted for the synthesis of the diol itself from a methyl-substituted precursor. chemistryviews.org Moreover, the electro-oxidation of benzylic alcohols to aldehydes has been achieved with high efficiency, suggesting a viable pathway for transforming the diol into new functional products. mdpi.comnih.gov

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a molecule with multiple reactive sites like this compound, advanced mechanistic studies can provide invaluable insights into its reactivity.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. wikipedia.org By replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can determine if the C-H bond is broken in the rate-determining step.

For reactions involving the hydroxymethyl groups of this compound, such as oxidation or substitution, KIE studies would be highly informative. For example, in an oxidation reaction, measuring the KIE at the benzylic position (kH/kD) could distinguish between a mechanism involving direct hydride transfer from the C-H bond and one where O-H bond cleavage is the primary step. nih.gov Such studies have been used to elucidate the mechanisms of enzyme-catalyzed alcohol oxidations and can be readily applied to chemical systems. nih.govresearchgate.net

Mechanistic Question KIE Experiment Potential Outcome and Interpretation
Mechanism of Benzylic Alcohol Oxidation Synthesize deuterated this compound (C7H6DFO2) and compare its oxidation rate to the non-deuterated isotopologue.A significant primary KIE (kH/kD > 2) would suggest C-H bond cleavage occurs in the rate-determining step. A small or absent KIE (kH/kD ≈ 1) might indicate that O-H bond cleavage or subsequent steps are rate-limiting. nih.gov
Involvement of C-F Bond in a Reaction While more complex, comparing the reactivity of 13C-labeled compounds could provide insights into bond formations or breakages involving the carbon skeleton.Changes in secondary KIEs could reveal changes in hybridization at carbon centers during the transition state. wikipedia.org

This table illustrates how Kinetic Isotope Effect (KIE) studies could be applied to understand the reaction mechanisms of this compound.

In-depth Computational Dynamics Simulations

Computational chemistry provides a powerful lens through which to view molecular structure, properties, and reactivity. nih.gov Density Functional Theory (DFT) and other ab-initio methods can be used to model reaction pathways, calculate transition state energies, and predict electronic properties that govern reactivity.

For this compound, computational studies could predict the most likely sites for nucleophilic or electrophilic attack. nih.gov The high electronegativity of the fluorine atom significantly influences the electron distribution in the aromatic ring, affecting its reactivity towards substitution reactions. numberanalytics.com Simulations could model the interaction of the diol with various reagents, helping to rationalize experimental observations and guide the design of new experiments. For instance, computational analysis has been used to understand the mechanism of selective fluorination of aromatic compounds and to predict the reactivity of fluorinated pharmaceuticals. nih.govrsc.org

Exploration of Novel Chemical Transformations

The unique combination of a fluorine atom and two hydroxymethyl groups on an aromatic ring opens the door to a variety of unexplored chemical transformations. The two alcohol functionalities can react independently or in concert, potentially leading to the formation of novel heterocyclic systems or polymers.

One promising area of research is the intramolecular cyclization of this compound derivatives. For example, conversion of one hydroxymethyl group to a leaving group could be followed by intramolecular nucleophilic attack by the other hydroxyl oxygen, leading to the formation of a fluorinated phthalide-type structure. The synthesis of fluorinated xanthones and acridones from a bis(trifluorophenyl)methanone precursor via intramolecular substitution highlights the potential for such cyclization strategies. nih.gov

Furthermore, the diol could serve as a monomer for polymerization reactions. Condensation polymerization with dicarboxylic acids or their derivatives could yield novel fluorinated polyesters. The presence of the fluorine atom would be expected to impart unique properties to these materials, such as increased thermal stability and altered solubility. The reactions of diols to form polyesters and cyclic acetals are well-established, providing a solid foundation for exploring these pathways. chemistrysteps.com

Finally, the diol could be a precursor for the synthesis of novel fluorinated ligands for catalysis or biologically active molecules. The strategic placement of the fluorine atom and the two hydroxyl groups provides a scaffold that can be readily modified to interact with metal centers or biological targets.

C-F Bond Activation under Mild Conditions

The carbon-fluorine bond is the strongest single bond to carbon, and its selective activation under mild conditions is a significant challenge in organic synthesis. st-andrews.ac.ukresearchgate.net The development of methods to functionalize the C-F bond in this compound would be a noteworthy advancement. Research in this area could focus on transition-metal-free activation, leveraging the neighboring hydroxymethyl groups. These groups could act as internal directing groups or participate in hydrogen bonding to facilitate C-F bond cleavage. st-andrews.ac.ukfrontiersin.orgnih.gov

Recent studies have shown that hydrogen bond donors like hexafluoroisopropanol (HFIP) can activate benzylic C-F bonds for nucleophilic substitution and Friedel-Crafts reactions. st-andrews.ac.ukfrontiersin.org While the C-F bond in this compound is on an aromatic ring and thus less reactive than a benzylic fluoride (B91410), the principles of hydrogen-bond-mediated activation could be explored.

Table 1: Potential Catalytic Systems for C-F Bond Activation

Catalyst System Proposed Mechanism Potential Products
Pd(OAc)₂ / PPh₃ Oxidative addition/Reductive elimination Arylated or alkenylated derivatives
Ni(COD)₂ / DCYPE Cross-coupling Biaryl compounds, alkylated derivatives

This table presents hypothetical catalytic systems based on known C-F activation methodologies. The reactivity of this compound with these systems has not been experimentally verified.

Chemo- and Regioselective Difunctionalization Reactions

A significant area for future investigation is the chemo- and regioselective difunctionalization of this compound. The two hydroxymethyl groups are chemically equivalent, but their reactivity could be differentiated through careful selection of reagents and reaction conditions. For instance, one hydroxyl group could be selectively protected, allowing for the differential functionalization of the other.

Furthermore, the interplay between the fluorine atom and the hydroxymethyl groups could direct the regioselectivity of electrophilic aromatic substitution or metal-catalyzed C-H activation reactions. The fluorine atom is an ortho-, para-director, while the hydroxymethyl group is a meta-director. This competing directing effect could be exploited to achieve selective functionalization at the C4, C5, or C6 positions of the benzene (B151609) ring.

Table 2: Potential Chemo- and Regioselective Reactions

Reaction Type Reagents Potential Outcome
Monoprotection TBDMSCl, Et₃N (1 eq.) Selective silylation of one hydroxyl group
Directed Ortho-Metalation n-BuLi, TMEDA Lithiation at the C4 position

This table outlines potential selective functionalization strategies. The specific outcomes for this compound would require experimental validation.

Development of Tailored Catalytic Systems for this compound Derivatives

The development of bespoke catalytic systems for derivatives of this compound could unlock new synthetic pathways. For example, catalysts could be designed to facilitate the asymmetric transformation of the diol functionality, leading to chiral ligands or building blocks. The fluorine atom could play a crucial role in modulating the electronic properties of the substrate and its interaction with a chiral catalyst.

Research could focus on developing catalysts for:

Asymmetric Hydrogenation: Conversion of a dicarbaldehyde derivative to a chiral diol.

Enantioselective Etherification: Formation of chiral ethers from the diol.

Cross-Coupling Reactions: Utilizing the diol or its derivatives as ligands for transition metal catalysts.

Solid-State Reactivity and Transformations

The solid-state chemistry of this compound is another unexplored frontier. The presence of two hydroxyl groups suggests the potential for extensive hydrogen-bonding networks in the crystalline state. These networks could be exploited to control the reactivity of the molecule in the solid state, for example, in topochemical polymerization or [2+2] cycloaddition reactions if suitable derivatives are prepared.

Mechanochemical methods, such as ball milling, could be investigated to promote reactions that are difficult to achieve in solution. researchgate.net For instance, solid-state grinding with a suitable reagent could lead to selective C-F bond activation or functionalization of the hydroxyl groups without the need for a solvent.

Bioconjugation Studies for Probe Development (strictly academic, not therapeutic)

In the academic realm of chemical biology, derivatives of this compound could be explored for the development of novel chemical probes. The fluorine atom can serve as a useful ¹⁹F NMR or PET imaging label, while the hydroxymethyl groups provide handles for conjugation to biomolecules.

For example, one hydroxymethyl group could be converted into a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for click chemistry, while the other is attached to a fluorescent dye or a targeting moiety. Such probes could be used to study biological processes in a non-therapeutic context, for instance, to visualize the distribution of a particular enzyme or receptor in cells or tissues. The fluorine atom would provide a unique spectroscopic signature for tracking the probe.

Q & A

Q. How can continuous flow reactors improve scalability of this compound synthesis?

  • Methodological Answer :
  • Microreactor Design : Use Corning AFR™ or Syrris Asia systems for exothermic steps (e.g., fluorination).
  • Residence Time Optimization : Adjust flow rates to maximize conversion (typically 10–30 minutes at 80°C).
  • In-line Analytics : Implement FTIR or Raman probes for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.